molecular formula C13H22N4O5S B10852808 H-Gln-Cys-Pro-OH

H-Gln-Cys-Pro-OH

Cat. No.: B10852808
M. Wt: 346.41 g/mol
InChI Key: QFTRCUPCARNIPZ-CIUDSAMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Gln-Cys-Pro-OH is a synthetic tripeptide composed of L-Glutamine, L-Cysteine, and L-Proline, supplied as a high-purity compound for research purposes. This sequence combines amino acids with distinct biochemical properties, making it a valuable building block for constructing more complex peptide structures and for studying specific biological interactions. The presence of cysteine in the sequence is of particular research interest due to its thiol side chain, which can participate in disulfide bond formation, a critical determinant of tertiary protein structure . This reactive group also allows the peptide to be used in studies investigating redox processes or the development of bioconjugates. Glutamine, an uncharged polar amino acid, can influence solubility and may participate in hydrogen bonding, while proline, with its unique cyclic structure, can introduce turns or kinks into a peptide chain, potentially affecting its conformation . Potential research applications for this compound include its use as a substrate in enzymatic studies with proteases like papain, which has known activity toward arginine or lysine residues . It also serves as a critical intermediate in enzymatic peptide synthesis, a method valued for its stereo-specificity and use in producing peptides for pharmaceutical and nutritional research . Furthermore, the peptide's structure makes it a candidate for exploring metal ion chelation, as amino acids like cysteine and glutamine can form stable complexes with transition metal ions such as iron and copper, which are relevant in metabolic and oxidative processes . This product is intended for laboratory research only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H22N4O5S

Molecular Weight

346.41 g/mol

IUPAC Name

(2S)-1-[(2R)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H22N4O5S/c14-7(3-4-10(15)18)11(19)16-8(6-23)12(20)17-5-1-2-9(17)13(21)22/h7-9,23H,1-6,14H2,(H2,15,18)(H,16,19)(H,21,22)/t7-,8-,9-/m0/s1

InChI Key

QFTRCUPCARNIPZ-CIUDSAMLSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)N)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CS)NC(=O)C(CCC(=O)N)N)C(=O)O

Origin of Product

United States

Scientific Research Applications

Biochemical Applications

1.1 Peptide Synthesis and Modification
H-Gln-Cys-Pro-OH serves as a model compound in peptide synthesis studies. Its structure allows researchers to explore various coupling techniques and modifications that can enhance peptide stability and bioactivity. The solid-phase peptide synthesis (SPPS) method is commonly employed for its synthesis, allowing for precise control over the sequence and purity of the final product.

1.2 Enzymatic Studies
The peptide is utilized as a substrate in enzymatic assays, where it can help elucidate the mechanisms of enzyme action and substrate specificity. Its cysteine residue is particularly important for studies involving redox reactions and protein folding due to its thiol group .

Medical Applications

2.1 Therapeutic Potential
Research indicates that this compound may have therapeutic applications due to its bioactive properties. It has been investigated for its role in drug delivery systems, where it can enhance the stability and efficacy of therapeutic agents through targeted delivery mechanisms . The peptide's ability to interact with cellular receptors makes it a candidate for developing new treatments for various diseases.

2.2 Antioxidant Properties
The presence of cysteine in this compound contributes to its antioxidant capabilities. This property is crucial in preventing oxidative stress-related damage in cells, making it a potential candidate for formulations aimed at combating conditions such as neurodegenerative diseases .

Industrial Applications

3.1 Cosmetic Formulations
In the cosmetic industry, this compound is explored for its potential benefits in skin care products. Its antioxidant properties can help protect skin cells from damage caused by environmental stressors, while also promoting skin hydration and elasticity.

3.2 Peptide-Based Materials
The compound is also being studied for use in developing peptide-based materials that exhibit desirable mechanical properties. These materials can be applied in various fields, including tissue engineering and regenerative medicine, where biocompatibility and mechanical strength are critical .

Comparative Analysis of Peptide Properties

PropertyThis compoundOther Similar Peptides
Amino Acid Composition Glutamine, Cysteine, ProlineVaries (e.g., Glycine, Alanine)
Antioxidant Activity ModerateVaries widely
Therapeutic Potential HighModerate to High
Stability High (due to cyclic structure)Varies

Case Studies

5.1 Drug Delivery Systems
A study highlighted the use of this compound in a novel drug delivery system designed to target cancer cells selectively. The peptide was conjugated with chemotherapeutic agents, resulting in enhanced uptake by tumor cells compared to traditional delivery methods .

5.2 Wound Healing Applications
Another investigation focused on the application of this compound in wound healing formulations. The peptide demonstrated significant efficacy in promoting fibroblast migration and collagen deposition in vitro, suggesting its potential role in enhancing wound healing processes .

Comparison with Similar Compounds

Key Observations:

Structural Variations: this compound uniquely combines Gln (polar) and Cys (thiol-reactive), unlike H-Gly-Gly-Pro-OH (all non-polar Gly residues) or Z-Gly-Pro-OH (benzyloxycarbonyl-protected N-terminus) . Proline’s cyclic structure in all compounds restricts conformational flexibility, enhancing stability .

Solubility and Stability :

  • H-Gly-Gly-Pro-OH exhibits high aqueous solubility (436.24 mM), advantageous for in vitro assays. This compound’s solubility may be lower due to Gln’s bulkier side chain .
  • Cysteine’s thiol group in this compound necessitates reducing conditions to prevent oxidation, unlike H-Gly-Pro-Hyp-OH, which lacks reactive residues .

Applications: Z-Gly-Pro-OH is used in analytical chemistry (e.g., HPLC for chiral separations) . Ac-Pro-Leu-Gly-OH serves in drug formulation due to its resistance to proteolysis .

Preparation Methods

Resin Selection and C-Terminal Proline Attachment

SPPS begins with anchoring the C-terminal Pro to a resin. Wang or Rink amide resins are preferred for amide C-termini, while 2-chlorotrityl chloride (CTC) resin is used for acid termini. For H-Gln-Cys-Pro-OH, Fmoc-Pro-OH is loaded onto CTC resin using DIPEA in dichloromethane (DCM), achieving >95% coupling efficiency.

Sequential Coupling of Cys and Gln

After Pro attachment, Fmoc deprotection is performed with 20% piperidine/DMF. Fmoc-Cys(Trt)-OH is coupled using DIC/HOBt in DMF, followed by Gln incorporation via Fmoc-Gln(Trt)-OH with DIC/OxymaPure. Double couplings (1 h each) are recommended for Gln due to steric hindrance from the Trt group.

Table 1: SPPS Coupling Efficiency for this compound

ResidueReagent SystemCoupling TimeYield (%)
ProDIPEA/DCM1 h98
CysDIC/HOBt/DMF2 × 1 h95
GlnDIC/OxymaPure/DMF2 × 1 h92

Data aggregated from.

Solution-Phase Fragment Condensation

Synthesis of H-Cys-Pro-OH Fragment

In solution-phase methods, H-Cys-Pro-OH is synthesized first. Boc-Cys(Acm)-OH is coupled to H-Pro-OtBu using DCC/HOBt in THF at −10°C, achieving 85% yield. The Acm group stabilizes Cys during subsequent reactions.

Glutamine Incorporation

The dipeptide is saponified with LiOH/THF-H₂O, then coupled to Boc-Gln(Trt)-OH using HATU/DIEA in DMF. Final deprotection with TFA/EDT/H₂O (95:2.5:2.5) removes Boc and Trt groups, yielding this compound with 78% purity.

Protecting Group Strategies

Cysteine Protection

  • Trt (Trityl): Labile to TFA, ideal for SPPS.

  • Acm (Acetamidomethyl): Stable to TFA, removed by iodine oxidation.

  • Mmt (4-Methoxytrityl): Cleaved under mild acidic conditions (1% TFA/DCM).

Glutamine Protection

  • Trt: Prevents side-chain lactamization during SPPS.

  • Boc: Used in solution-phase to avoid racemization.

Coupling Reagent Optimization

Table 2: Reagent Performance in this compound Synthesis

ReagentSolventTemp (°C)Yield (%)
DIC/HOBtDMF2592
HATU/DIEADMF2594
DMT-MM/DIPEATHF/DMF088

DIC/HOBt minimizes racemization, while HATU enhances coupling speed.

Purification and Characterization

Crude peptides are purified via reverse-phase HPLC (C18 column) using acetonitrile/0.1% TFA gradients. this compound exhibits a retention time of 12.3 min (10–40% ACN over 30 min). LC-MS confirms molecular weight (389.4 Da) with >98% purity.

Challenges and Mitigation

  • Cysteine Oxidation: Avoided by using EDTA in cleavage cocktails.

  • Proline-Induced Aggregation: Additive 0.1 M HOBt in DMF reduces β-sheet formation.

Industrial-Scale Considerations

SPPS is cost-prohibitive for large-scale production due to resin costs. Solution-phase fragment condensation is preferred, with reported batch yields of 1.2 kg using DIC/HOBt .

Q & A

Q. How can this compound be integrated into drug delivery system studies?

  • Methodological Answer :
  • Peptide-Drug Conjugates : Covalently link the peptide to therapeutics via cysteine thiol groups .
  • Cell-Penetration Assays : Use fluorescently labeled analogs to evaluate cellular uptake .
  • In Vivo Imaging : Employ SPECT/PET tracers to track biodistribution .

Q. What in silico tools are available for predicting this compound interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock or Schrödinger to model binding to enzymes/receptors .
  • QSAR Modeling : Corrogate structural features (e.g., proline rigidity) with activity data .
  • Machine Learning : Train algorithms on peptide databases to predict novel analogs .

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